molecular formula C12H21NO2 B1406948 (1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid CAS No. 1596936-31-0

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B1406948
CAS No.: 1596936-31-0
M. Wt: 211.3 g/mol
InChI Key: VVMLYSDXEYNRPP-UHFFFAOYSA-N
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Description

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid is a chiral cyclohexane derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a stereochemically defined 1,4-disubstituted cyclohexane core in the trans (or diequatorial) configuration, which provides a rigid scaffold that can enhance the physicochemical properties and specificity of potential drug candidates . The integration of a pyrrolidine ring, a common nitrogen-containing heterocycle, is a key structural motif, as over 85% of FDA-approved pharmaceuticals contain heterocyclic structures that are crucial for biological activity . This specific architecture makes it a valuable intermediate for constructing more complex molecules. Its primary research application is as a key synthetic building block, or "synthon," for the discovery and development of novel therapeutic agents. The presence of the pyrrolidine group is particularly significant in the design of enzyme inhibitors . For instance, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors for the enoyl acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis , with studies showing that the stereochemistry of such molecules is critical for their inhibitory activity . Furthermore, structurally similar cyclohexane-based compounds bearing amino and carboxylic acid functionalities are extensively investigated as potent inhibitors of medically relevant targets, such as arginase . The carboxylic acid functional group allows for further synthetic modification, including the formation of amide bonds, which is a fundamental linkage in the construction of diverse chemical libraries for high-throughput screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(pyrrolidin-1-ylmethyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c14-12(15)11-5-3-10(4-6-11)9-13-7-1-2-8-13/h10-11H,1-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMLYSDXEYNRPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid is a derivative of cyclohexane-carboxylic acid, distinguished by a pyrrolidin-1-ylmethyl substituent at the 4-position. The stereochemistry of this compound is critical for its biological and physicochemical properties. It has applications in pharmaceutical research as a building block for drug candidates targeting receptors like RORγt and prostate-specific membrane antigen (PSMA). The pyrrolidine moiety enhances solubility when converted to hydrochloride salts and can influence receptor binding through steric and electronic effects.

Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclohexane Ring: The cyclohexane ring can be formed through a Diels-Alder reaction or by hydrogenation of benzene derivatives.
  • Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclohexane ring is replaced by the pyrrolidine moiety.
  • Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production may use continuous flow reactors to ensure consistent quality and yield, with the efficiency of the synthesis enhanced by catalysts and optimized reaction conditions.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

  • Oxidation: Oxidation can form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
  • Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions. Nucleophiles like amines or thiols can be used for substitution reactions.

Scientific Research Applications

This compound has applications in scientific research:

  • Chemistry: It is used as a building block for synthesizing more complex molecules.
  • Biology: It is investigated for its potential as a bioactive compound with various biological activities.
  • Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
  • Industry: It is utilized in developing new materials with specific properties.

Comparison with Similar Compounds

Key structural analogs differ in substituents, stereochemistry, and ring saturation, which impacts their applications and properties.

Table 1: Comparative Analysis of Cyclohexane-Carboxylic Acid Derivatives

Property This compound
Solubility and Bioavailability The hydrochloride salt exhibits improved aqueous solubility
Stereochemical Influence (1r,4r) configuration is essential for activity

Stereochemical Control

Achieving stereochemical purity in this compound synthesis typically involves coupling chiral cyclohexane-carboxylic acid derivatives with pyrrolidine-containing moieties. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used as coupling agents in DCM/DMF (3:1) under mild conditions to preserve stereochemistry. Advanced methods employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-diisopropylethylamine) in DMF for efficient amide bond formation while retaining the (1r,4r) configuration. Chiral HPLC or enzymatic resolution may be required post-synthesis to ensure enantiomeric excess >95%.

Structural Characterization Techniques

Researchers can validate the stereochemical assignment of this compound through:

  • NMR Spectroscopy: H-H NOESY to confirm spatial proximity of substituents on the cyclohexane ring.
  • X-ray Crystallography: Using SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration.
  • Polarimetry: Specific rotation comparison with literature values (e.g., \$$ \alpha \$$ = +X° in methanol).

Table 2: Analytical Data

Analytical Data Typical Values
HPLC Purity ≥95% (C18 column, 0.1% TFA/ACN)
Melting Point 150–155°C (dec.)
HRMS (ESI+) \$$M+H]: Calculated 254.18

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The pyrrolidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents, stereochemistry, and ring saturation, impacting their applications and properties.

Table 1: Comparative Analysis of Cyclohexane-Carboxylic Acid Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid Pyrrolidin-1-ylmethyl C12H20NO2 210.29 (free acid) Enhanced solubility as hydrochloride; potential use in RORγt inhibitors and PSMA probes
(1R,4r)-4-[(Methylamino)methyl]cyclohexane-1-carboxylic acid Methylaminomethyl C9H17NO2 171.24 Intermediate in tranexamic acid synthesis; simpler amine substituent
trans-4-(1-Methylethyl)cyclohexanecarboxylic acid Isopropyl C10H18O2 170.25 Used in impurity profiling of nateglinide; lipophilic substituent
4-Phenylcyclohex-1-ene-1-carboxylic acid Phenyl, cyclohexene C13H12O2 200.23 Unsaturated ring; building block in organic synthesis
Impurity A (Tranexamic acid) Azanediylbis(methylene) C14H24N2O4 284.35 Dimeric impurity in tranexamic acid formulations

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The hydrochloride salt of this compound exhibits improved aqueous solubility compared to its free acid form, a trait critical for oral bioavailability . In contrast, trans-4-(1-Methylethyl)cyclohexanecarboxylic acid, with its bulky isopropyl group, is more lipophilic, favoring membrane permeability but limiting solubility .
  • Stereochemical Influence : The (1r,4r) configuration is essential for activity. For example, tranexamic acid impurities with (1s,4s) stereochemistry (Impurity B) exhibit reduced therapeutic efficacy .
  • Biological Activity: Pyrrolidine-containing derivatives show promise in targeting RORγt and PSMA due to their balanced basicity and steric bulk, which enhance receptor interactions . Simpler analogs like methylamino derivatives are less potent in such applications .

Biological Activity

(1R,4R)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid (CAS Number: 1596936-31-0) is a complex organic compound characterized by a cyclohexane ring substituted with a pyrrolidine group and a carboxylic acid group. This unique structure suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H21NO2
  • Molecular Weight : 213.31 g/mol
  • Structure : The compound features a cyclohexane backbone with a pyrrolidine moiety and a carboxylic acid functional group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific receptors or enzymes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, potentially influencing signaling pathways related to pain and inflammation.
  • Enzyme Inhibition : It has been studied for its ability to inhibit enzymes involved in metabolic pathways, which could have implications for therapeutic applications in metabolic disorders.

Anti-inflammatory Effects

Recent studies have suggested that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that the compound can reduce the production of pro-inflammatory cytokines in activated immune cells.

Analgesic Properties

The compound has also shown promise as an analgesic agent. Animal models indicate that administration of this compound results in reduced pain perception, suggesting its potential utility in pain management therapies.

Study 1: Anti-inflammatory Activity

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in murine models. The results indicated a significant reduction in inflammatory markers compared to control groups, reinforcing the compound's potential as an anti-inflammatory agent .

Study 2: Analgesic Efficacy

In another investigation, the analgesic efficacy of this compound was assessed using the formalin test in rats. Results demonstrated a dose-dependent decrease in pain responses, suggesting that this compound could act as a viable alternative for traditional pain relief medications .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Cyclohexane-1-carboxylic acidCyclohexaneLimited due to lack of pyrrolidine group
Pyrrolidine derivativesPyrrolidineVariable activity based on substituents

The unique combination of the cyclohexane ring, pyrrolidine group, and carboxylic acid functional group in this compound provides distinct biological properties not found in simpler analogs.

Q & A

Q. Q: What are the key synthetic strategies for achieving stereochemical purity in (1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid?

A: The synthesis typically involves coupling chiral cyclohexane-carboxylic acid derivatives with pyrrolidine-containing moieties. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) are used as coupling agents in DCM/DMF (3:1) under mild conditions to preserve stereochemistry . Advanced methods employ HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-diisopropylethylamine) in DMF for efficient amide bond formation while retaining the (1r,4r) configuration . Chiral HPLC or enzymatic resolution may be required post-synthesis to ensure enantiomeric excess >95% .

Structural Characterization Techniques

Q. Q: How can researchers validate the stereochemical assignment of this compound?

A: A combination of techniques is critical:

  • NMR Spectroscopy : 1^1H-1^1H NOESY to confirm spatial proximity of substituents on the cyclohexane ring.
  • X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve absolute configuration .
  • Polarimetry : Specific rotation comparison with literature values (e.g., [α]D25^{25}_D = +X° in methanol) .
Analytical Data Typical Values
HPLC Purity ≥95% (C18 column, 0.1% TFA/ACN)
Melting Point 150–155°C (dec.)
HRMS (ESI+) [M+H]+^+: Calculated 254.18

Advanced Biological Activity Profiling

Q. Q: What in vitro methodologies are suitable for evaluating its pharmacological potential?

A:

  • Enzyme Assays : Measure inhibition constants (Ki_i) against target enzymes (e.g., proteases) using fluorescence-based assays .
  • Cell-Based Studies : MDCK-II cell permeability assays to assess blood-brain barrier penetration .
  • Metabolic Stability : Liver microsomal incubation (human/rat) with LC-MS quantification of parent compound degradation .

Computational Modeling for Mechanism Elucidation

Q. Q: How can molecular dynamics (MD) simulations guide SAR studies?

A:

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., GPCRs).
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (ΔΔG calculations) .
  • QM/MM Optimization : Assess conformational flexibility of the pyrrolidine-methyl group in aqueous environments .

Analytical Challenges in Purity Assessment

Q. Q: What advanced chromatographic methods resolve co-eluting impurities?

A:

  • Chiral SFC : Supercritical fluid chromatography with amylose-based columns (e.g., Chiralpak IA-3) for enantiomer separation .
  • 2D-LC/MS : Orthogonal coupling of reversed-phase and ion-exchange chromatography to detect polar byproducts .
  • ICP-MS : Trace metal analysis (e.g., Pd from catalytic steps) with detection limits <0.1 ppm .

Comparative Pharmacokinetic Profiling

Q. Q: How does the pharmacokinetic profile compare to structurally similar cyclohexane derivatives?

A:

  • LogD (pH 7.4) : ~1.2 (higher than Tranexamic Acid due to lipophilic pyrrolidine) .
  • Plasma Protein Binding : 85–90% (determined via equilibrium dialysis) .
  • t1/2_{1/2} in Rats : 4.2 h (vs. 1.8 h for unsubstituted cyclohexane analogs) .

Crystallographic Data Interpretation

Q. Q: What crystallographic parameters indicate steric strain in the cyclohexane ring?

A:

  • Torsion Angles : Deviations >10° from ideal chair conformation suggest puckering.
  • Bond Lengths : C1-C4 bond elongation (>1.54 Å) due to substituent bulk .
  • Thermal Displacement Parameters : Higher B-factors for the pyrrolidine group indicate flexibility .

Handling Stability and Storage

Q. Q: What conditions prevent degradation during long-term storage?

A:

  • Temperature : -20°C under argon.
  • Lyophilization : Stabilizes the carboxylic acid moiety (residual H2_2O <0.5% by Karl Fischer) .
  • Light Sensitivity : Amber vials to prevent photolytic cleavage of the pyrrolidine N-CH2_2 bond .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1r,4r)-4-[(Pyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid

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